N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline
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Overview
Description
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline is an organic compound that contains a cyclopropyl group, a fluorine atom, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes, followed by efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium methoxide, lithium aluminum hydride, and Grignard reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic rings.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- Cyclopropylamine derivatives
- Fluoroaniline derivatives
Uniqueness
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline is unique due to its combination of a cyclopropyl group, a fluorine atom, and a methylaniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-5-11(13)7-12(6-8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3 |
InChI Key |
JWBUKMCFTNNPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC(C)C2CC2 |
Origin of Product |
United States |
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